Differentiation in Lipophilicity (XLogP3) Versus Non-Brominated Carbonitrile Analog
The presence of the bromine atom at the 7-position markedly increases the compound's lipophilicity compared to the non-brominated 1H-1,2,3-benzotriazole-5-carbonitrile. The target compound has a computed XLogP3 of 1.4, which is a 0.7 log unit increase over the non-brominated analog, which has an XLogP3 of 0.7 [1][2]. This difference in lipophilicity can significantly affect membrane permeability and non-specific binding, a key selection criterion in early drug discovery.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 1H-1,2,3-Benzotriazole-5-carbonitrile (XLogP3 = 0.7) |
| Quantified Difference | +0.7 log units |
| Conditions | Computed property via XLogP3 3.0 from PubChem (release 2021.05.07) |
Why This Matters
The increased lipophilicity, driven by the bromine atom, positions this compound in a more desirable LogP range for crossing biological membranes, offering a distinct advantage for developing cell-permeable probes or drugs compared to its less lipophilic, non-brominated counterpart.
- [1] PubChem. (2026). Compound Summary for CID 75487792, 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. National Library of Medicine. Retrieved April 25, 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 13739009, 1H-1,2,3-Benzotriazole-5-carbonitrile. National Library of Medicine. Retrieved April 25, 2026. View Source
